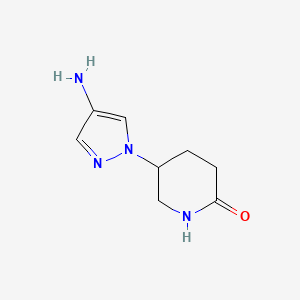

5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one” is a compound that contains a piperidin-2-one group attached to a 4-amino-1H-pyrazol group . It is a part of a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a piperidin-2-one derivative with an appropriate 4-amino-1H-pyrazol derivative . The exact synthetic route can vary depending on the specific substituents present on the piperidin-2-one and 1H-pyrazol moieties .

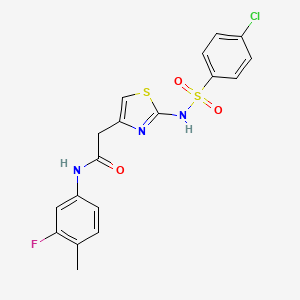

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidin-2-one ring attached to a 4-amino-1H-pyrazol group . The InChI code for this compound is 1S/C8H12N4O/c9-6-3-11-12(5-6)7-1-2-8(13)10-4-7/h3,5,7H,1-2,4,9H2,(H,10,13) .

Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 180.21 .

科学的研究の応用

Antimicrobial Activity

5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one demonstrates potential as part of antibacterial agents in treating nosocomial infections. Piperacillin/tazobactam, which contains a similar structure, is used widely for treating moderate to severe polymicrobial nosocomial infections, showcasing its broad spectrum of antibacterial activity (Schmitt et al., 2006).

Chemical Toxicity Assessment

This compound's structural analogs are used in pharmaceutical product synthesis, and understanding their toxicity profiles is crucial. For instance, 5-amino-2-(trifluoromethyl)pyridine, an aromatic amino compound and an intermediate in pharmaceutical product synthesis, has a sparse toxicity profile but has been reported to cause toxic encephalopathy and methemoglobinemia upon inhalation (Tao et al., 2022).

Role in Neurological Disorders

Derivatives of this compound have been investigated for their effects on neurological conditions. For example, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxasole propionic acid (AMPA) receptor, was used as a sole agent in a small series of patients with schizophrenia who were partially refractory to treatment with traditional neuroleptics (Marenco et al., 2002).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4-aminopyrazol-1-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-6-3-11-12(5-6)7-1-2-8(13)10-4-7/h3,5,7H,1-2,4,9H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUSILRNMCAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-Amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2649762.png)

![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)

![Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2649764.png)

![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)

![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)